5-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole
Overview
Description
“5-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole” is a derivative of pyrrolopyrazine . Pyrrolopyrazine is a biologically active scaffold that contains a pyrrole and a pyrazine ring . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “5-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole”, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .Molecular Structure Analysis
The molecular structure of “5-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole” can be analyzed using spectral and elemental analyses, as well as single-crystal X-ray diffraction .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole” can be analyzed using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry .Scientific Research Applications
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Medicinal Chemistry and Drug Discovery
- Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery . They are used as scaffolds in the synthesis of bioactive chemicals .
- Pyrazole derivatives have been found to have antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .
- For example, a synthesized pyrazole derivative was found to cause 4T1 cells to die by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis through DNA .
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Agrochemistry
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Coordination Chemistry and Organometallic Chemistry
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Pharmacology
- Pyrazole derivatives have been found to have a wide range of pharmacological activities . For example, a synthesized pyrazole derivative was found to cause 4T1 cells to die by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis through DNA .
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Diabetes Treatment
- Some pyrazole derivatives have been found to reduce blood glucose levels . Therefore, they may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
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Antitumor, Antimicrobial, Antifungal, Antiviral, Antioxidant, Anti-inflammatory, and Anticoagulant Activities
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Synthesis of Pyrroloquinolones
- Pyrazole has been used as a promoter in the green synthesis of pyrroloquinolones . This process involves a catalyst-free unusual reaction of diketene, isatin, and primary amines in ethanol . The whole structure of the new product was confirmed by X-ray analysis . This represents a simple and straightforward approach for the synthesis of pyrroloquinolones .
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Synthesis of Pyrazole Derivatives
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Antituberculosis, Antimicrobial, Antifungal, Anti-inflammatory, Anticancer, and Antidiabetic Agents
Future Directions
The future directions in the study of “5-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole” and its derivatives could involve further exploration of their biological activities, development of more efficient synthesis methods, and detailed investigation of their mechanisms of action . This will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
properties
IUPAC Name |
5-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-9-3-5-2-7-8-6(5)4-9/h2H,3-4H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKOOTMZPXIYQED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C1)NN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101221010 | |
Record name | Pyrrolo[3,4-c]pyrazole, 1,4,5,6-tetrahydro-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101221010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole | |
CAS RN |
1419101-29-3 | |
Record name | Pyrrolo[3,4-c]pyrazole, 1,4,5,6-tetrahydro-5-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1419101-29-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrrolo[3,4-c]pyrazole, 1,4,5,6-tetrahydro-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101221010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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